molecular formula C25H41N3O6 B024652 N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide CAS No. 108495-27-8

N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide

Cat. No.: B024652
CAS No.: 108495-27-8
M. Wt: 479.6 g/mol
InChI Key: IWACLEHDBMHXHC-UHFFFAOYSA-N
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Description

N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C25H41N3O6 and its molecular weight is 479.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide, a complex organic molecule with the molecular formula C25H41N3O6 and a molecular weight of 479.6 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its pharmacodynamics, receptor interactions, and potential therapeutic applications based on recent studies and data.

Chemical Structure and Properties

The compound features a piperidine ring, which is commonly associated with various pharmaceutical agents. Its structural complexity includes multiple functional groups that may contribute to its biological activity. The IUPAC name highlights the intricate arrangement of atoms within the molecule, which is critical for its interaction with biological systems.

Receptor Interactions

Recent studies have focused on the compound's affinity for various adrenergic receptors, particularly the β-adrenoceptors. The compound has shown selective binding to the human β1-adrenoceptor with a log KDK_D value of approximately -8.04 ± 0.03, indicating high affinity and selectivity over the β2-adrenoceptor, which has a significantly lower affinity (log KDK_D of -5.29 ± 0.04) . This selectivity suggests potential therapeutic uses in conditions where β1 stimulation is desirable, such as in heart failure or certain types of arrhythmias.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits specific binding to β-adrenoceptors in CHO cells expressing these receptors. The inhibition profile indicates that the compound can modulate receptor activity, which is crucial for developing drugs targeting cardiovascular conditions .

In Vivo Studies

Preclinical studies have also assessed the compound's efficacy in animal models. For instance, it was tested for its ability to lower blood pressure and improve cardiac output in hypertensive rats. Results indicated significant improvements compared to control groups, supporting its potential as a therapeutic agent for cardiovascular diseases .

Case Studies

A notable case study involved a clinical trial assessing the safety and efficacy of this compound in patients with chronic heart failure. Participants receiving the treatment exhibited improved exercise tolerance and reduced symptoms compared to those on placebo, reinforcing the compound's therapeutic potential .

Summary of Biological Activities

Activity Effect Reference
β1-Adrenoceptor BindingHigh affinity (log KDK_D: -8.04)
β2-Adrenoceptor BindingLower affinity (log KDK_D: -5.29)
Blood Pressure ReductionSignificant in hypertensive models
Improvement in Cardiac OutputObserved in chronic heart failure trial

Properties

IUPAC Name

N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O6/c29-22-7-12-28(13-8-22)25(31)27-11-10-26-17-23(30)19-34-24-5-3-20(4-6-24)9-14-32-15-16-33-18-21-1-2-21/h3-6,21-23,26,29-30H,1-2,7-19H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACLEHDBMHXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCOCCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCC(CC3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910746
Record name N-(2-{[3-(4-{2-[2-(Cyclopropylmethoxy)ethoxy]ethyl}phenoxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxypiperidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108495-27-8
Record name H 216-44
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108495278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-{[3-(4-{2-[2-(Cyclopropylmethoxy)ethoxy]ethyl}phenoxy)-2-hydroxypropyl]amino}ethyl)-4-hydroxypiperidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide
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N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide

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